molecular formula C14H23N5O2 B7436149 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No. B7436149
M. Wt: 293.36 g/mol
InChI Key: QLCKBIVTBLEBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide, also known as EDP-420, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit promising results in various pre-clinical studies.

Mechanism of Action

The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific enzymes, receptors, and signaling pathways in the body. It has been shown to target various protein kinases and modulate their activity, which results in the inhibition of cell growth and proliferation. 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide also interacts with specific receptors in the brain, which leads to the improvement of cognitive function and memory.
Biochemical and Physiological Effects:
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the activity of specific enzymes and signaling pathways, which results in the inhibition of cell growth and proliferation. 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide also exhibits anti-inflammatory properties by modulating the immune response. In addition, 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide exhibits several advantages as a potential therapeutic agent. It has been shown to exhibit potent anti-cancer and anti-inflammatory properties, which makes it a promising candidate for the treatment of various diseases. 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide also exhibits good pharmacokinetic properties, which makes it suitable for oral administration. However, there are also some limitations associated with the use of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide in lab experiments. The compound is relatively new, and more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide. One potential direction is the development of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide as a therapeutic agent for cancer and inflammation. Another potential direction is the investigation of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide's potential as a treatment for neurological disorders such as Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide and its potential side effects. Overall, 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide involves the reaction between 6-ethoxy-2-methyl-4-(piperazin-1-yl)pyrimidine and N,N-dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is ensured by using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. Inflammation is a key factor in many diseases, and 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been shown to exhibit anti-inflammatory properties by modulating the immune response. In neurological disorders such as Alzheimer's disease, 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been shown to improve cognitive function and memory by targeting specific receptors in the brain.

properties

IUPAC Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-5-21-13-10-12(15-11(2)16-13)18-6-8-19(9-7-18)14(20)17(3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCKBIVTBLEBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide

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